molecular formula C5H4ClF3N2 B15329180 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B15329180
M. Wt: 184.55 g/mol
InChI Key: WGUQGMKOHDUVER-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,1-trifluoro-3-chloro-2-propanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C4

The chlorine atom at position 4 is highly reactive in nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group (C3) and the aromatic ring’s electronic polarization .

Reagent Conditions Product Application
Ammonia/AminesReflux in DMF, DIPEA as base 4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazolePrecursor for agrochemical intermediates
Alkoxides/ThiolsPolar aprotic solvent, 80–100°C4-Alkoxy-/4-thioether derivativesModulation of lipophilicity

Key Finding : Substitution efficiency depends on the nucleophile’s strength and solvent polarity. For example, aryl amines require catalytic Cu(I) for C–N coupling .

Electrophilic Reactions

The trifluoromethyl group deactivates the ring toward electrophilic substitution, but directed metalation strategies enable functionalization:

  • Directed ortho-Metalation (DoM) :
    Using LDA (Lithium Diisopropylamide) at −78°C, the C5 position undergoes lithiation, allowing reactions with electrophiles (e.g., CO₂, aldehydes). This yields carboxylates or alcohol derivatives critical for pharmaceutical intermediates.

Oxidation and Reduction

While the trifluoromethyl group is redox-inert, other positions exhibit reactivity:

Reaction Type Reagents Product Outcome
Oxidation (C5)KMnO₄, acidic conditions4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidEnhanced biological activity
Reduction (C=N)H₂, Pd/CPartially saturated pyrazoline derivativesAltered binding affinity in enzyme assays

Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed cross-couplings:

  • Suzuki–Miyaura Coupling :
    With aryl boronic acids and Pd(PPh₃)₄, the C4-Cl is replaced by aryl groups, producing biaryl pyrazoles. These derivatives show improved antifungal activity compared to carboxin (50% inhibition of Gibberella zeae at 100 µg/mL) .

Scientific Research Applications

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties.

Comparison with Similar Compounds

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, particularly in medicinal chemistry, due to its unique structural features, including the trifluoromethyl and chloro substituents, which enhance its chemical stability and biological efficacy.

  • Molecular Formula : C6H5ClF3N3
  • Molecular Weight : 195.57 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and bioavailability. This compound has been shown to disrupt various biochemical pathways, leading to its antiviral and antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains and has shown promising results in inhibiting growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures have shown IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their anti-inflammatory effects. The presence of the chloro group in this compound may enhance its selectivity towards COX inhibition .

Study on Anticancer Properties

In a study focused on the synthesis and biological evaluation of pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. Notably, specific derivatives induced apoptosis in MDA-MB-231 cells through caspase activation and morphological changes indicative of programmed cell death .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of various pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Properties

IUPAC Name

4-chloro-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQGMKOHDUVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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